N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide is a complex organic compound featuring a thiadiazole ring and a pyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazide derivatives with chloroacetyl chloride under acidic conditions. The resulting intermediate is then further reacted with pyridazine derivatives to introduce the pyridin-3-yl group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve efficient production. Continuous flow chemistry and automated synthesis platforms are often employed to enhance productivity and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced thiadiazole derivatives.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, particularly in targeting specific cancer pathways.
Material Science: Its unique structure makes it suitable for use in the development of advanced materials, such as sensors and catalysts.
Industrial Processes: The compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: The compound can modulate pathways such as STAT3 signaling, which is crucial in cancer cell proliferation and survival.
Comparison with Similar Compounds
Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Pyridazine Derivatives: Compounds containing the pyridazine ring are known for their diverse pharmacological properties.
Uniqueness: N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
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Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS2/c1-9-17-20-14(23-9)16-12(21)8-22-13-5-4-11(18-19-13)10-3-2-6-15-7-10/h2-7H,8H2,1H3,(H,16,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LASZGVMIMKQDIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323130 | |
Record name | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815710 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
894002-19-8 | |
Record name | N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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